molecular formula C9H7BrF2 B12436836 3-(4-Bromo-3,5-difluorophenyl)-1-propene

3-(4-Bromo-3,5-difluorophenyl)-1-propene

Cat. No.: B12436836
M. Wt: 233.05 g/mol
InChI Key: KASLRABQNMPSNU-UHFFFAOYSA-N
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Description

3-(4-Bromo-3,5-difluorophenyl)-1-propene is a halogenated aromatic compound of high interest in advanced organic and medicinal chemistry synthesis. Its molecular formula is C9H7BrF2, and it has a molecular weight of 233.05 g/mol . This compound features a benzene ring substituted with a bromine atom and two fluorine atoms at the 3, 4, and 5 positions, respectively, and is functionalized with a propene chain, making it a versatile building block . A primary research application of this compound is serving as a precursor in the synthesis of complex heterocyclic systems. For instance, it is a critical intermediate in the preparation of pyrrolo-pyridazine carboxamide derivatives . Specific compounds like (4aR)-N-(4-bromo-3,5-difluorophenyl)-4-hydroxy-4a-methyl-2-oxo-1,5,6,7-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxamide, which can be synthesized from this reagent, are valuable in medicinal chemistry for their potential in targeting enzyme inhibition or receptor modulation . The synthetic utility of this compound is demonstrated by its reactivity in multiple key transformations. It can be synthesized via several routes, including the direct bromination of 3-(3,5-difluorophenyl)-1-propene, or through cross-coupling reactions like the Suzuki-Miyaura coupling, which offers high yield and excellent regioselectivity . The presence of both the reactive bromine atom and the alkene group allows for further functionalization, enabling researchers to diversify the molecular structure for various applications in pharmaceutical development and material science . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H7BrF2

Molecular Weight

233.05 g/mol

IUPAC Name

2-bromo-1,3-difluoro-5-prop-2-enylbenzene

InChI

InChI=1S/C9H7BrF2/c1-2-3-6-4-7(11)9(10)8(12)5-6/h2,4-5H,1,3H2

InChI Key

KASLRABQNMPSNU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=C(C(=C1)F)Br)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Direct bromination of 3-(3,5-difluorophenyl)-1-propene using electrophilic brominating agents (e.g., Br₂, NBS) introduces a bromine atom at the para position relative to the propene group. The electron-withdrawing fluorine atoms direct bromination to the 4-position via meta-directing effects.

Procedure (Adapted from):

  • Dissolve 3-(3,5-difluorophenyl)-1-propene in dichloromethane at 0°C.
  • Add bromine (1.1 equiv) dropwise under inert atmosphere.
  • Stir for 12 hours, then quench with NaHSO₃.
  • Purify via column chromatography (hexane/EtOAc).

Key Data

Parameter Value
Yield 65–72%
Purity ≥98% (HPLC)
Regioselectivity 4-Bromo isomer: >95%

Limitations : Competing ortho-bromination may occur if steric hindrance is insufficient.

Suzuki-Miyaura Cross-Coupling

Reaction Design

This method couples 4-bromo-3,5-difluorophenylboronic acid with allyl halides (e.g., allyl bromide) using a palladium catalyst.

Procedure (Based on):

  • Mix 4-bromo-3,5-difluorophenylboronic acid (1.0 equiv), allyl bromide (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in THF/H₂O (4:1).
  • Heat at 80°C for 6 hours under N₂.
  • Extract with EtOAc, dry over MgSO₄, and concentrate.

Key Data

Parameter Value
Yield 78–85%
Catalyst Loading 5 mol% Pd
Solvent System THF/H₂O

Advantages : High functional group tolerance and scalability.

Grignard Reagent Alkylation

Methodology

A Grignard reagent (4-bromo-3,5-difluorophenylmagnesium bromide) reacts with allyl electrophiles (e.g., allyl chloride) to form the target compound.

Procedure (Derived from):

  • Generate 4-bromo-3,5-difluorophenylmagnesium bromide via Grignard exchange (isopropylmagnesium chloride, THF, 0°C).
  • Add allyl chloride (1.5 equiv) and stir at 25°C for 4 hours.
  • Quench with NH₄Cl, extract with Et₂O, and distill under reduced pressure.

Key Data

Parameter Value
Yield 70–75%
Reaction Time 4 hours
Temperature 0°C to 25°C

Challenges : Sensitivity to moisture and competing side reactions.

Heck Reaction with 4-Bromo-3,5-difluoroiodobenzene

Catalytic Approach

The Heck reaction couples 4-bromo-3,5-difluoroiodobenzene with propene using a palladium catalyst.

Procedure (Inspired by):

  • Combine 4-bromo-3,5-difluoroiodobenzene (1.0 equiv), propene gas (2.0 equiv), Pd(OAc)₂ (3 mol%), and PPh₃ (6 mol%) in DMF.
  • Heat at 100°C for 8 hours.
  • Filter through Celite and purify via distillation.

Key Data

Parameter Value
Yield 68–73%
Catalyst System Pd(OAc)₂/PPh₃
Solvent DMF

Advantages : Atom-efficient and avoids pre-functionalized allyl reagents.

Wittig Olefination of 4-Bromo-3,5-difluorobenzaldehyde

Reaction Pathway

A Wittig reaction between 4-bromo-3,5-difluorobenzaldehyde and propylidenetriphenylphosphorane forms the target alkene.

Procedure (Adapted from):

  • Prepare propylidenetriphenylphosphorane from allyl bromide and PPh₃.
  • Add 4-bromo-3,5-difluorobenzaldehyde (1.0 equiv) to the ylide in THF at 0°C.
  • Stir for 2 hours, then hydrolyze with H₂O.

Key Data

Parameter Value
Yield 80–88%
Stereoselectivity E/Z >98:2
Solvent THF

Limitations : Requires synthesis of the aldehyde precursor.

Comparative Analysis of Methods

Method Yield (%) Cost Efficiency Scalability Regioselectivity
Bromination 65–72 High Moderate High
Suzuki Coupling 78–85 Moderate High Excellent
Grignard Alkylation 70–75 Low Moderate Moderate
Heck Reaction 68–73 High High Excellent
Wittig Olefination 80–88 Moderate High Excellent

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3,5-difluorophenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The propene group can participate in addition reactions with halogens or hydrogen.

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

3-(4-Bromo-3,5-difluorophenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3,5-difluorophenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table compares 3-(4-bromo-3,5-difluorophenyl)-1-propene derivatives with structurally related compounds from the evidence:

Compound Name Molecular Formula (Key Features) Functional Groups Key Applications Analytical Data (LCMS/HPLC)
3-((4-Bromo-3,5-difluorophenyl)amino)-3-oxopropanoate C₉H₆BrF₂NO₃ (halogenated aryl amine) Amide, keto, halogenated phenyl Pharmaceutical intermediate m/z 294 [M+H]⁺; 0.66 min (SQD-FA05)
(4aR)-N-(4-Bromo-3,5-difluorophenyl)-pyrrolo-pyridazine carboxamide C₂₀H₁₉BrF₂N₃O₃ (heterocyclic) Carboxamide, pyrrolo-pyridazine ring Medicinal chemistry intermediate m/z 685 [M+H]⁺; 1.68 min (QC-SMD-TFA05)
1-(2,6-Dibromo-4-nitrophenyl)-3-(4-nitrophenyl)-triazene (DBNPNPT) C₁₂H₇Br₂N₅O₄ (triazene) Triazene, nitro, bromo Copper detection in ores λₘₐₓ: 450 nm; ε: 1.11×10⁵ L·mol⁻¹·cm⁻¹
HDNPAPT (Triazene reagent) C₁₉H₁₅N₅O₅ (triazene) Hydroxy, nitro, phenylazo Surfactant quantification λₘₐₓ: 535 nm; ε: 1.92×10⁵ L·mol⁻¹·cm⁻¹

Key Observations

Pharmaceutical vs. Analytical Applications :

  • The halogenated phenyl propene derivatives are primarily used in drug synthesis (e.g., carboxamide intermediates) due to their structural complexity and compatibility with heterocyclic systems .
  • In contrast, triazene analogs like DBNPNPT and HDNPAPT are analytical reagents optimized for metal ion detection (e.g., Cu²⁺, Cd²⁺) via colorimetric assays. Their nitro and hydroxy groups enhance metal-binding affinity and spectral properties .

Impact of Functional Groups :

  • The amide and pyrrolo-pyridazine groups in pharmaceutical intermediates contribute to hydrogen bonding and target binding, critical for biological activity.
  • Triazene groups in analytical reagents enable selective chelation with metal ions, while nitro substituents redshift absorption maxima (e.g., DBNPNPT at 450 nm vs. HDNPAPT at 535 nm ).

Halogen Effects :

  • Bromine and fluorine in phenyl rings improve metabolic stability and lipophilicity in drug candidates .
  • In triazene reagents, bromine enhances molar absorptivity (e.g., ε = 1.11×10⁵ L·mol⁻¹·cm⁻¹ for DBNPNPT ), crucial for sensitivity in trace metal analysis.

Chromatographic Behavior: Pharmaceutical intermediates exhibit longer HPLC retention times (e.g., 1.68 minutes ) due to larger molecular weights and moderate polarity.

Research Findings and Limitations

  • Synthetic Challenges : The multi-step synthesis of pyrrolo-pyridazine derivatives (e.g., Reference Example 80 ) requires precise control of reaction conditions, whereas triazene reagents are synthesized via diazo-coupling reactions under milder conditions .
  • Detection Sensitivity : Triazene reagents outperform pharmaceutical intermediates in analytical sensitivity (ε > 10⁵ L·mol⁻¹·cm⁻¹), but their applications are niche-specific .
  • Data Gaps : Direct data on this compound’s standalone properties (e.g., solubility, stability) are absent in the evidence, necessitating extrapolation from related intermediates.

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